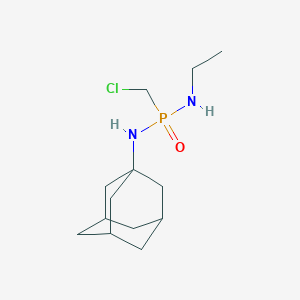![molecular formula C13H16N2O5S B14633524 2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid CAS No. 56753-56-1](/img/structure/B14633524.png)
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid is an organic compound that belongs to the class of carboxylic acids It features a carboxyl group (-COOH) attached to a butanoic acid backbone, with additional functional groups including a phenylethenesulfonyl and carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Phenylethenesulfonyl Intermediate: This step involves the reaction of phenylethene with a sulfonyl chloride in the presence of a base to form the phenylethenesulfonyl intermediate.
Carbamoylation: The phenylethenesulfonyl intermediate is then reacted with a carbamoyl chloride to introduce the carbamoyl group.
Coupling with Butanoic Acid: The final step involves coupling the carbamoylated intermediate with butanoic acid under appropriate reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting signal transduction pathways.
Modulating Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}propanoic acid: Similar structure with a propanoic acid backbone.
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}pentanoic acid: Similar structure with a pentanoic acid backbone.
Uniqueness
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butanoic acid backbone provides a specific spatial arrangement that can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
56753-56-1 |
|---|---|
Molecular Formula |
C13H16N2O5S |
Molecular Weight |
312.34 g/mol |
IUPAC Name |
2-(2-phenylethenylsulfonylcarbamoylamino)butanoic acid |
InChI |
InChI=1S/C13H16N2O5S/c1-2-11(12(16)17)14-13(18)15-21(19,20)9-8-10-6-4-3-5-7-10/h3-9,11H,2H2,1H3,(H,16,17)(H2,14,15,18) |
InChI Key |
ASXCRPUPAWGHJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)NC(=O)NS(=O)(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


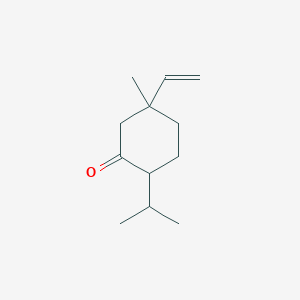

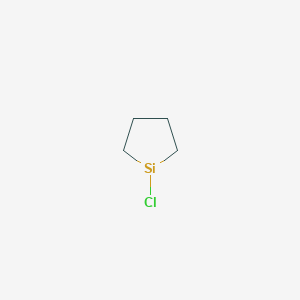
![[2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid](/img/structure/B14633455.png)
![4-Oxo-5-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14633461.png)
![Bicyclo[2.1.0]pent-2-en-5-one](/img/structure/B14633462.png)
![2-[(3-Methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14633463.png)

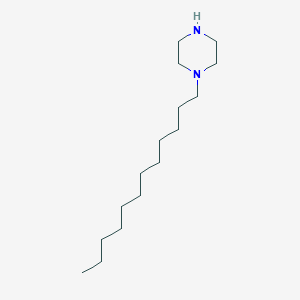
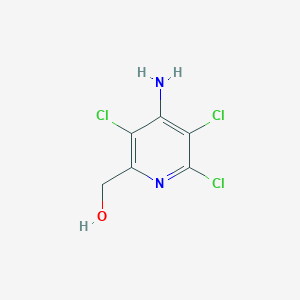

![Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14633510.png)
![N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide](/img/structure/B14633513.png)
